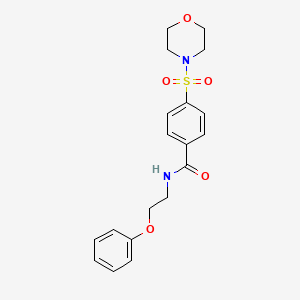
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide, also known as MESNA, is an organic compound used in various scientific research applications. It is a water-soluble compound with a molecular weight of 299.3 g/mol and a melting point of 74-76 °C. MESNA is an important tool in laboratory experiments due to its various biochemical and physiological effects.
作用機序
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide works by binding to the active site of an enzyme, preventing the enzyme from catalyzing a reaction. This binding can either be reversible or irreversible, depending on the specific enzyme. In the case of reversible binding, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can be removed from the enzyme by a competing substrate or inhibitor, allowing the enzyme to resume its catalytic activity. In the case of irreversible binding, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is permanently bound to the enzyme, preventing it from catalyzing any reaction.
Biochemical and Physiological Effects
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways, such as protein kinases. Finally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has several advantages in lab experiments. It is water-soluble, making it easy to use in aqueous solutions. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is not always effective in inhibiting enzymes, and it can also have toxic effects in high concentrations.
将来の方向性
There are a number of potential future directions for the use of 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide in scientific research. For example, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used to study the effects of drugs on metabolic pathways, as well as their effects on cell signaling pathways. Additionally, it could be used to study the effects of drugs on specific enzymes, such as cytochrome P450 enzymes. Furthermore, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used to study the effects of drugs on inflammation and cancer. Finally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used in combination with other compounds to create new drugs with improved efficacy and safety.
合成法
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can be synthesized by a two-step process. The first step involves the reaction of morpholine-4-sulfonic acid with 2-phenoxyethanol in the presence of a base catalyst to form 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide. The second step involves the reaction of the benzamide with a base catalyst to form the final product, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide.
科学的研究の応用
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a protective group in peptide synthesis. It is also used in the study of enzyme-catalyzed reactions, such as the study of the effects of inhibitors on enzyme activity. Additionally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is used in the study of the pharmacological effects of drugs, as well as in the study of the metabolic pathways of drugs.
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(20-10-13-26-17-4-2-1-3-5-17)16-6-8-18(9-7-16)27(23,24)21-11-14-25-15-12-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAADYIGUUYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-phenoxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548834.png)
![N-(4-methylphenyl)-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548838.png)
![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)
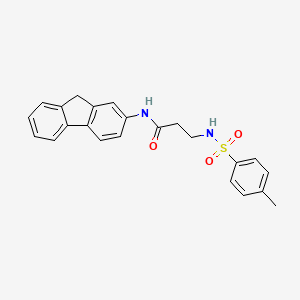
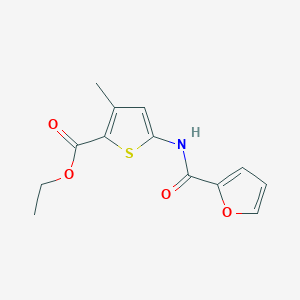
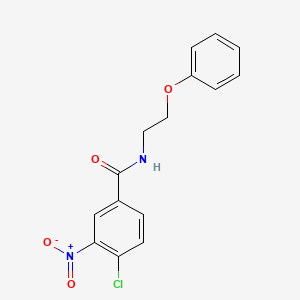

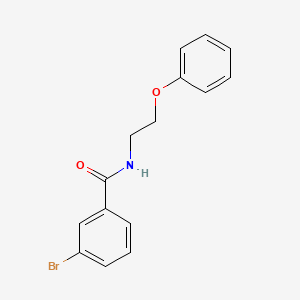
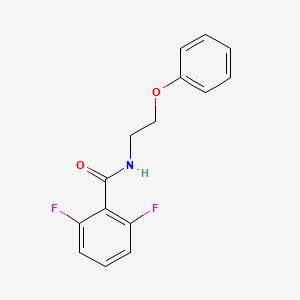
![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)
